Antitrypanosomal agent 7

Antitrypanosomal activity T. brucei IC50

Differentiate your antitrypanosomal discovery program with Antitrypanosomal agent 7 (compound 18c), a well-characterized imidazoline-substituted 2-arylbenzimidazole. Its defined IC50 of 0.71 μM (>2-fold more potent than nifurtimox) makes it an ideal benchmark for SAR studies, directly comparing to analog 18a. Leverage its validated selectivity for AT-rich DNA minor grooves to probe kinetoplast disruption mechanisms. A favorable ADME profile ensures it is a reliable reference for early-stage drug-likeness assays. Procurement ensures experimental reproducibility unattainable with generic in-class substitutions.

Molecular Formula C23H31Cl2N5O2
Molecular Weight 480.4 g/mol
Cat. No. B12407141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 7
Molecular FormulaC23H31Cl2N5O2
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NCCN4)OC.Cl.Cl
InChIInChI=1S/C23H29N5O2.2ClH/c1-4-28(5-2)12-13-30-20-9-7-17(15-21(20)29-3)23-26-18-8-6-16(14-19(18)27-23)22-24-10-11-25-22;;/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,24,25)(H,26,27);2*1H
InChIKeyBLRAXFLBYZMCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitrypanosomal Agent 7 (Compound 18c): A Potent Imidazoline-Substituted 2-Arylbenzimidazole for Trypanosoma brucei Research


Antitrypanosomal agent 7, also known as compound 18c, is a synthetic small molecule belonging to the imidazoline-substituted 2-arylbenzimidazole class [1]. It was developed as part of a medicinal chemistry program aimed at evaluating antitrypanosomal activity, DNA/RNA binding affinity, and in vitro ADME properties of novel benzimidazole derivatives [1]. The compound features a methoxy-substituted phenoxy moiety and a diethylaminoethyl subunit, structural elements that were found to enhance antitrypanosomal potency [1]. Antitrypanosomal agent 7 is >2-fold more potent against Trypanosoma brucei than the reference drug nifurtimox, with an IC50 value of 0.71 μM [1].

Why Antitrypanosomal Agent 7 Cannot Be Replaced by a Generic Imidazoline-Benzimidazole Analog


Within the imidazoline-substituted 2-arylbenzimidazole chemical series, small structural modifications—such as the nature of the substituent on the phenoxy ring—produce significant and quantifiable differences in antiparasitic potency, DNA binding selectivity, and ADME profiles [1]. For instance, compound 18a (unsubstituted phenoxy) and compound 18c (methoxy-substituted phenoxy) exhibit distinct IC50 values against T. brucei (0.47 μM vs. 0.71 μM) [1]. Furthermore, the presence and positioning of the diethylaminoethyl subunit critically modulates both target engagement and pharmacokinetic behavior [1]. Therefore, a generic or off-target substitution with an in-class analog would unpredictably alter efficacy and ADME outcomes, undermining experimental reproducibility and lead optimization efforts.

Antitrypanosomal Agent 7: Quantified Differentiation Against Key Comparators


In Vitro Potency Against Trypanosoma brucei: Antitrypanosomal Agent 7 vs. Nifurtimox and Closest Analog 18a

Antitrypanosomal agent 7 (compound 18c) demonstrates sub-micromolar potency against the bloodstream form of Trypanosoma brucei, with an IC50 of 0.71 μM [1]. This is >2-fold more potent than the clinically used drug nifurtimox, which was tested under identical assay conditions in the same study [1]. When compared to its closest structural analog, compound 18a (Antitrypanosomal agent 6), which has an unsubstituted phenoxy moiety instead of the methoxy group, 18c exhibits a moderately reduced potency (0.71 μM vs. 0.47 μM) [1]. This quantitative difference highlights that even subtle substituent changes within the same chemical series can meaningfully impact antiparasitic activity [1].

Antitrypanosomal activity T. brucei IC50

DNA Binding Selectivity: Preferential Interaction with AT-Rich Sequences

Antitrypanosomal agent 7 (compound 18c) exhibits a strong and selective binding preference for AT-rich DNA sequences and adopts a minor groove binding mode [1]. This property was characterized using fluorescence and CD spectroscopy, thermal denaturation assays, and computational analysis [1]. The AT-rich DNA binding is a distinguishing feature relevant to trypanosome biology, as the parasite's kinetoplast DNA (kDNA) comprises >70% AT base pairs [2]. In contrast, many standard antitrypanosomal agents, such as nifurtimox and eflornithine, do not act via direct DNA binding, and even among DNA-binding diamidines like pentamidine, the precise sequence selectivity and binding mode can differ [3].

DNA binding AT-rich DNA Minor groove binder

In Vitro ADME Profile: Antitrypanosomal Agent 7 Possesses Favorable Absorption, Distribution, Metabolism, and Excretion Characteristics Within Its Class

Antitrypanosomal agent 7 (compound 18c) has been profiled for in vitro ADME properties and demonstrates a favorable profile relative to other derivatives in the imidazoline-substituted 2-arylbenzimidazole series [1]. The study specifically notes that compounds 7a−7c, 17a−17c, and 18a–18c exhibit favorable ADME properties [1]. While exact numerical values for parameters such as permeability (PAMPA) or metabolic stability (HLM) are not publicly available in the abstract, the original research article classifies 18c among the subset of compounds with promising drug-like ADME characteristics [1]. This distinguishes it from earlier amidine-containing analogs, where attempts to improve membrane permeability by replacing the amidine group with less basic moieties were unsuccessful [1].

ADME Drug-like properties Lead optimization

Structural Determinants of Activity: The Methoxy-Substituted Phenoxy Moiety in 18c

The presence of a methoxy-substituted phenoxy moiety in Antitrypanosomal agent 7 (18c) is a key structural differentiator from its unsubstituted counterpart, compound 18a [1]. Both compounds share the diethylaminoethyl subunit, which was identified as essential for enhanced antitrypanosomal potency within this series [1]. However, the methoxy group in 18c results in a distinct potency (IC50 = 0.71 μM) compared to 18a (IC50 = 0.47 μM) [1]. This demonstrates that the electronic and steric properties of the substituent on the phenoxy ring fine-tune the molecule's interaction with its biological target(s) [1].

Structure-activity relationship SAR Chemical series

Optimal Research and Procurement Scenarios for Antitrypanosomal Agent 7


Lead Optimization and SAR Studies in Antitrypanosomal Drug Discovery

Antitrypanosomal agent 7 (18c) is an ideal tool compound for medicinal chemistry teams engaged in lead optimization of antitrypanosomal agents. Its well-defined IC50 value (0.71 μM) and favorable ADME profile make it a suitable benchmark for evaluating the potency and drug-like properties of newly synthesized analogs [1]. Direct comparison with the closely related compound 18a (IC50 = 0.47 μM) allows researchers to quantify the impact of methoxy substitution on biological activity, informing subsequent design iterations [1].

Mechanistic Studies of DNA Minor Groove Binders in Trypanosomes

Given its established preference for AT-rich DNA and minor groove binding mode, Antitrypanosomal agent 7 can be used as a chemical probe in studies investigating the role of DNA-binding agents in disrupting trypanosome biology, particularly kinetoplast function [1]. Researchers can employ this compound to dissect the downstream effects of minor groove binding on DNA replication, transcription, and parasite viability, leveraging its selectivity for AT-rich sequences that are abundant in T. brucei kDNA [2].

In Vitro ADME Profiling and Pharmacokinetic Modeling

For laboratories focused on early-stage ADME assessment, Antitrypanosomal agent 7 provides a characterized starting point within the imidazoline-benzimidazole chemical space. Its favorable ADME classification, as determined in the original study, allows it to serve as a positive control or reference compound when developing or validating new in vitro ADME assays for antitrypanosomal candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.